3-Ethyltoluene

Beschreibung

Contextualizing 3-Ethyltoluene within the Alkylbenzene Family for Research

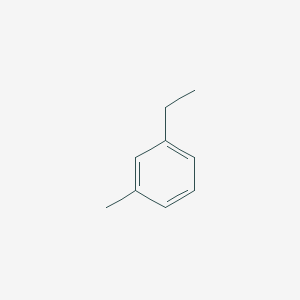

This compound, formally known as 1-ethyl-3-methylbenzene, is an aromatic hydrocarbon with the chemical formula C₉H₁₂ and a molecular weight of approximately 120.19 g/mol . nih.govsmolecule.comsigmaaldrich.comfishersci.caguidechem.comcymitquimica.com It is characterized by an ethyl group positioned at the meta (3) position relative to a methyl group on the benzene (B151609) ring. smolecule.comguidechem.com This compound typically appears as a colorless liquid with a distinctive aromatic odor. nih.govsmolecule.comguidechem.comontosight.ai

As a derivative of toluene (B28343), this compound is a key member of the ethyltoluene isomer family, which also includes 2-ethyltoluene and 4-ethyltoluene (B166476). smolecule.comresearcher.lifenih.gov These ethyltoluene isomers constitute a major fraction of C9 alkylbenzenes found in crude oil naphtha. researcher.lifenih.gov Understanding the properties and reactivity of this compound is crucial for comprehending the broader behavior of alkylbenzenes, a class of compounds widely encountered in various industrial and environmental contexts.

The physical and chemical properties of this compound are essential for its handling and application in research. It is less dense than water, with a density typically ranging from 0.865 to 0.9 g/mL at 25°C. sigmaaldrich.comontosight.aichemicalbook.com While it is insoluble or difficult to mix in aqueous solutions, it exhibits high solubility in various organic solvents such as methanol (B129727) and ethanol (B145695). smolecule.comontosight.aichemicalbook.com Its boiling point is reported to be around 158-165°C, and its melting point is approximately -69°C. smolecule.comsigmaaldrich.comontosight.aichemicalbook.com

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Citation |

| Molecular Formula | C₉H₁₂ | nih.govsmolecule.comsigmaaldrich.comfishersci.caguidechem.comcymitquimica.com |

| Molecular Weight | 120.19 g/mol | nih.govsigmaaldrich.comfishersci.caguidechem.comcymitquimica.com |

| CAS Number | 620-14-4 | nih.govsigmaaldrich.comfishersci.cacymitquimica.comontosight.ai |

| PubChem CID | 12100 | nih.govfishersci.caguidechem.comwikidata.org |

| IUPAC Name | 1-ethyl-3-methylbenzene | nih.govfishersci.ca |

| Appearance | Colorless liquid | nih.govsmolecule.comguidechem.comontosight.ai |

| Boiling Point | 158-165.2 °C | smolecule.comsigmaaldrich.comchemicalbook.com |

| Melting Point | -69 °C | ontosight.ai |

| Density (at 25 °C) | 0.865 - 0.9 g/mL | sigmaaldrich.comontosight.aichemicalbook.com |

| Solubility in Water | Not miscible or difficult to mix | fishersci.caguidechem.comchemicalbook.com |

| Solubility in Organic Solvents | Highly soluble (e.g., methanol, ethanol) | ontosight.ai |

| Flash Point | 38-40.6 °C | smolecule.comsigmaaldrich.comsigmaaldrich.com |

Significance of this compound as a Model Compound in Chemical Studies

This compound is recognized as a valuable compound in scientific research, primarily serving as a model alkylbenzene derivative. smolecule.comchemicalbook.comsigmaaldrich.com Its well-defined chemical structure, featuring a benzene ring with an attached ethyl and methyl group, along with its relatively simple reactivity, makes it an ideal candidate for fundamental chemical studies. smolecule.com

Scientists utilize this compound to investigate complex chemical processes, particularly those involving the modification of specific carbon-hydrogen bonds. For instance, it is frequently employed in studies focusing on bond activation and C(sp3)-H functionalization reactions. smolecule.comchemicalbook.comsigmaaldrich.com Understanding these types of reactions is critical for the development of novel methodologies in organic synthesis, allowing for the selective modification of molecules. smolecule.com Its isomeric nature also allows for comparative studies, where the position of the ethyl group influences reactivity patterns, providing insights into regioselectivity in various chemical transformations. smolecule.com

Overview of Current Research Trajectories Involving this compound

Current research involving this compound spans several diverse fields, highlighting its versatility and importance in chemical science.

In organic synthesis and catalysis , this compound continues to be a subject of interest, particularly in the context of C(sp3)-H functionalization reactions. These studies aim to develop more efficient and selective methods for synthesizing complex organic molecules by directly modifying inert C-H bonds, with this compound serving as a representative substrate to explore new catalytic systems and reaction pathways. smolecule.com Furthermore, the kinetics of ethyltoluene isomerization, which involves the rearrangement of its ethyl and methyl groups on the benzene ring, have been a subject of detailed investigation. acs.org

Within environmental chemistry and atmospheric studies , this compound is recognized as a volatile organic compound (VOC). It is present in urban air masses and contributes to atmospheric chemical processes. copernicus.orgcdc.govcopernicus.orgresearchgate.net Research in this area often focuses on its reactions with atmospheric oxidants, such as hydroxyl (OH) radicals, which play a crucial role in its degradation and its contribution to ground-level ozone formation. copernicus.orgresearchgate.net Studies have also identified this compound as a component in mainstream cigarette smoke, further underscoring its relevance in environmental and public health research. cdc.gov

Bioremediation and biodegradation research has explored the metabolic pathways of this compound. Notably, certain bacteria, such as Pseudomonas ovalis, have been shown to biodegrade this compound, leading to the formation of compounds like 3-ethylsalicylic acid. smolecule.comfishersci.ca This area of research is significant for understanding the environmental fate of alkylbenzenes and for developing biological methods for their removal or transformation.

In the realm of host-guest chemistry , this compound and its isomers have been utilized to study regioselective recognition. Research has demonstrated their ability to form host-guest crystalline self-assemblies with macrocyclic compounds like α-cyclodextrin, allowing for the selective discrimination of isomers. pku.edu.cn This research contributes to the fundamental understanding of molecular recognition and has potential implications for separation technologies.

Beyond these specific research areas, this compound also finds applications as an industrial solvent and as an intermediate in the synthesis of other chemicals, including pharmaceuticals and agrochemicals. smolecule.comontosight.ai Its properties also suggest its potential use as a component in fuel additives due to its octane-boosting characteristics. ontosight.ai

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethyl-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-3-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCSFXXPPANWQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6050386 | |

| Record name | 3-Ethyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6050386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 3-Ethyltoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10799 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

3.04 [mmHg] | |

| Record name | 3-Ethyltoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10799 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

620-14-4 | |

| Record name | 1-Ethyl-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyltoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6050386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyltoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-ETHYLTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/737PTD7O7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 3 Ethyltoluene

Catalytic Pathways for 3-Ethyltoluene Synthesis

The primary routes for synthesizing this compound involve catalytic reactions, predominantly alkylation and, to a lesser extent, dehydrocycloaddition of specific precursors.

Alkylation Reactions of Toluene (B28343) with Alcohols

Alkylation of toluene with alcohols, particularly ethanol (B145695), represents a significant pathway for this compound production. This reaction typically employs acidic catalysts, with zeolites being a prominent class due to their tunable acidity and pore structures.

Modified zeolites play a crucial role in directing the alkylation of toluene to produce ethyltoluenes, including the meta-isomer, this compound. Zeolites such as ZSM-5, MWW-type zeolites (e.g., MCM-22, ITQ-2), and clinoptilolite have been extensively studied for this purpose.

MWW zeolites, characterized by their layered structure and tunable delamination degree, have shown significant potential in alkylaromatic transformations. For instance, in the alkylation of toluene with ethanol, ethyltoluene (ET) is often the main product americanchemistry.com. The delamination degree of MWW zeolites, such as ITQ-2-C, positively influences the selectivity towards ethyltoluene, especially when using less reactive alkylating agents like methanol (B129727) americanchemistry.com. This effect is attributed to the increased micropore volume and Brønsted acid density in more delaminated catalysts americanchemistry.com.

Clinoptilolite, a natural zeolite, has also been investigated for the ethylation of toluene by ethanol. Chemical modification, such as adding silicon layers on its surface at a nanometric scale, can enhance its catalytic performance. For example, added silicon on acidic clinoptilolite samples favored toluene conversion to 23 mass% and increased ethyltoluene formation to 75 mass% at 450 °C regulations.gov.

Platelike ZSM-5 zeolites, synthesized with a reduced b-axis thickness (around 90 nm), have demonstrated higher toluene conversion (58.3%) and ethyltoluene selectivity (88.7%) compared to conventional ZSM-5 in the alkylation of toluene with ethanol fishersci.canih.gov. This improvement is primarily linked to the shortened straight channels, which facilitate mass transport and enhance accessibility to acid sites fishersci.canih.gov. Further surface modification of platelike ZSM-5 to create a Si-zoned external surface can passivate surface acid sites, inhibiting isomerization and achieving higher selectivity for para-ethyltoluene (over 95%) and extended catalytic stability (over 100 hours) fishersci.ca.

The catalytic performance in toluene alkylation reactions, including the formation of this compound, is profoundly influenced by the catalyst's structure, pore architecture, and acidity.

The density and strength of Brønsted acid sites within zeolites significantly impact the relative rates of alkylation versus competing side reactions like toluene disproportionation to benzene (B151609) and xylenes (B1142099) americanchemistry.com. Zeolites with cavities in their structures, such as MCM-22, tend to favor toluene disproportionation americanchemistry.com. The alkylation reaction itself often occurs primarily on the external surface of MWW zeolites, with the microporous structure playing a negligible role in benzene alkylation americanchemistry.com. However, for toluene alkylation, the delamination degree, which increases external surface area and acid sites, can lead to higher activity scribd.com.

The Si/Al ratio of zeolites, which dictates the acid site density, also plays a critical role. For instance, ZSM-5 zeolites with a moderate acidity and a medium silica-to-alumina ratio (around 50) have shown high activity in the alkylation of toluene with ethanol, achieving approximately 60% p-ethyltoluene content in the products fishersci.fi. Modifying HZSM-5 with additives like phosphorus, magnesium, or boron can enhance selectivity, particularly for para-ethyltoluene uni.lu.

The diffusion coefficients of alkylaromatics within zeolite channels are also crucial. For example, ITQ-39 zeolite, despite its multidimensional structure, exhibits relatively low diffusion coefficients for toluene and ethyltoluenes (around 10⁻⁷ cm²/s at 300 K) compared to large-pore beta zeolites uni.lu. This suggests that alkylation reactions on ITQ-39 primarily occur on external acid sites or pore mouths, with the internal structure preventing undesired reactions and improving selectivity to monoalkylated products uni.lu.

The following table summarizes some catalytic performances observed in toluene alkylation with ethanol:

| Catalyst Type | Toluene Conversion (%) | Ethyltoluene Selectivity (%) | Notes | Source |

| Platelike ZSM-5 | 58.3 | 88.7 | Higher than conventional ZSM-5 due to shortened channels | fishersci.canih.gov |

| Acidic Modified Clinoptilolite (AMC) | 23 | 75 | At 450 °C, silicon modification | regulations.gov |

| ZSM-5 (Si/Al ~50) | High | ~60 (p-ET) | Optimal moderate acidity | fishersci.fi |

Role of Modified Zeolites (e.g., Clinoptilolite, MWW Zeolites) in Alkylation

Dehydrocycloaddition Reactions Involving this compound Precursors

While not a direct synthesis method for this compound, dehydrocycloaddition reactions can yield ethyltoluenes, including the 3-isomer, as products from diene precursors. For instance, the cross-dehydrocycloaddition of 1,3-butadiene (B125203) (BD) and isoprene (B109036) (IPN) over solid base catalysts like MgO and ZrO₂ can produce ethyltoluenes scribd.comthegoodscentscompany.com.

Over ZrO₂, the reaction of 1,3-butadiene and isoprene at 473 K primarily yields 4-ethyltoluene (B166476), but this compound is also produced in considerable amounts scribd.comthegoodscentscompany.com. This process is proposed to involve a base-catalyzed Diels-Alder reaction between the dienes, followed by double-bond migration and dehydrogenation scribd.comthegoodscentscompany.com. The relative amounts of C9 aromatics produced over ZrO₂ were reported as 4-ethyltoluene (6.9%), this compound (1.8%), and isopropylbenzene (2.6%) scribd.com. In contrast, over MgO, o-xylene (B151617) is primarily formed via anionic mechanisms, though a Diels-Alder contribution is also present scribd.com. The ratio of this compound to 4-ethyltoluene formed over MgO (0.9/1.2) was significantly higher than over ZrO₂ (1.8/6.8), suggesting a greater contribution of anionic mechanisms on MgO scribd.com.

Integrated Catalytic Systems for this compound Formation (e.g., CO₂-FTS and Toluene Alkylation)

Integrated catalytic systems offer a promising approach for the sustainable production of aromatics, including ethyltoluene, by coupling different reaction pathways. A notable example is the integration of CO₂ Fischer-Tropsch Synthesis (CO₂-FTS) with toluene alkylation.

This strategy involves the in situ generation of olefin intermediates from CO₂ hydrogenation over iron-based catalysts, which are then preferentially converted to aromatics by alkylation with toluene over an acidic zeolite component, such as ZSM-5 (Z5). Low carbon number olefins are more readily alkylated with toluene at the acidic sites of the Z5 zeolite. The appropriate proximity of the two catalytic components in such tandem systems is crucial for continuous and synergistic conversion.

A composite catalyst comprising a Zn-Zr binary oxide and a modified crystal-stacking HZSM-5 zeolite has been developed for the selective synthesis of para-ethyltoluene (PetT) from CO₂ hydrogenation in the presence of ethylbenzene (B125841). This system achieved over 70% PetT selectivity within the ethyltoluene isomers (approximately 80% in C5+ hydrocarbons). The proposed mechanism involves the stepwise activation of CO₂ to methoxy (B1213986) species and enhanced aromatic cycles for C-C bond formation, with precisely controlled transfer and transformation of intermediate methoxy species contributing to the promoted performance.

Reaction Kinetics and Mechanistic Pathways of this compound

Understanding the reaction kinetics and mechanistic pathways is vital for optimizing this compound synthesis and predicting its behavior under various conditions. While detailed kinetic studies for the synthesis of this compound are often embedded within broader alkylation mechanism discussions, research has also explored its decomposition kinetics.

For instance, the high-temperature pyrolysis chemistry of this compound has been investigated to develop kinetic models. Experimental observations using synchrotron vacuum ultraviolet photoionization molecular-beam mass spectrometry (VUV-PI-MBMS) have identified important C8 and C9 fuel-specific intermediates relevant to the primary decomposition of this compound and the isomerization of methylbenzyl and ethylbenzyl radicals.

Model analyses reveal distinct dominant decomposition pathways depending on pressure:

Low Pressure : The methyl-dissociated reaction from the ethyl group of this compound is dominant.

Atmospheric Pressure : The fuel is primarily consumed by hydrogen abstraction reactions.

The detection of species such as three methylbenzyl isomers, o-xylylene (B1219910), p-xylylene, styrene, and benzocyclobutene provides evidence for the relationships between products involving isomerization of methylbenzyl radicals, formation of xylylenes, and decomposition of o-xylylene during this compound pyrolysis.

The reaction kinetics of toluene alkylation with alcohols on zeolites generally proceed via carbocation intermediates formed on Brønsted acid sites. The initial step typically involves the dehydration of the alcohol to form an olefin or a surface-bound alkoxide species, which then reacts with toluene. For example, in the alkylation of toluene with ethanol over ZSM-5, the reaction involves the formation of ethyltoluenes as primary alkylation products, alongside disproportionation products like benzene and xylenes americanchemistry.com. The selectivity to ethyltoluene is influenced by factors such as reaction temperature, residence time, and the catalyst's acid site density and pore architecture americanchemistry.comfishersci.cafishersci.fiuni.lu.

High-Temperature Pyrolysis Chemistry of this compound

High-temperature pyrolysis of this compound involves complex reaction pathways leading to its decomposition and the formation of various intermediate and product species. Investigations often employ techniques like synchrotron vacuum ultraviolet photoionization molecular-beam mass spectrometry (VUV-PI-MBMS) to identify and quantify these species across a range of temperatures and pressures researchgate.net.

Primary Decomposition Mechanisms and Intermediate Species Identification

The primary decomposition of this compound at high temperatures is influenced by pressure. At low pressures, the dominant decomposition pathway involves the methyl-dissociated reaction from the ethyl group of this compound. Conversely, at atmospheric pressure, hydrogen abstraction reactions are the primary mode of fuel consumption researchgate.netresearchgate.net.

Key C8 and C9 fuel-specific intermediates, including various methylbenzyl and ethylbenzyl radicals, have been detected and identified during the pyrolysis of this compound researchgate.netresearchgate.net. Other important intermediates observed include ethylene, propene, and 1,3-butadiene, which are among the highest produced species under certain pyrolysis conditions researchgate.net. The presence of light species and the six-membered structure of n-PCH also significantly influence the formation of aromatic species such as benzene, toluene, and ethylbenzene researchgate.net.

Radical Isomerization Pathways (e.g., Methylbenzyl, Ethylbenzyl Radicals)

Radical isomerization pathways play a crucial role in the high-temperature chemistry of this compound. The experimental observation of three methylbenzyl isomers (o-methylbenzyl, m-methylbenzyl, and p-methylbenzyl) provides evidence for their involvement in product formation, including xylylenes and the decomposition of o-xylylene researchgate.netresearchgate.net. The m-methylbenzyl-generating channel in this compound pyrolysis has been shown to initially enhance reaction reactivity researchgate.netresearchgate.netresearchgate.net.

The decomposition reactions of methylbenzyl radicals are complex. For instance, o-methylbenzyl radical primarily decomposes to o-xylylene and a hydrogen atom, with a bond dissociation energy of 67.3 kcal mol⁻¹. Minor products like fulvenallene and CH3 have also been proposed. The p-methylbenzyl radical predominantly decomposes to p-xylylene and a hydrogen atom, with a bond dissociation energy of 61.5 kcal mol⁻¹. At higher temperatures, m-methylbenzyl is predicted to decompose to 2- and 3-methylfulvenallene and a hydrogen atom, with an activation energy of approximately 84 kcal mol⁻¹ researchgate.net.

Formation of Polycyclic Aromatic Hydrocarbons (PAHs) and Cyclic Alkenes

The pyrolysis of this compound, particularly in the presence of catalysts like Y-zeolite, can significantly increase the formation of aromatic compounds, including polycyclic aromatic hydrocarbons (PAHs) and cyclic alkenes whiterose.ac.uk. Studies have shown that a longer substituent ethyl group in the fuel facilitates the formation of cycloalkenes and aromatics researchgate.netresearchgate.net.

In catalytic pyrolysis, the yield of this compound itself can increase substantially, and the presence of catalysts like Y-zeolite also promotes the formation of other single-ring aromatics and PAHs such as naphthalene (B1677914) whiterose.ac.uk. PAHs are typically present in negligible amounts in the initial tar at temperatures up to 750–800 °C but become dominant in tertiary tar products at higher reaction regimes (850–1000 °C) verenum.ch.

Oxidation Reactions and Catalytic Transformations

Oxidation reactions of alkylaromatics, including this compound, are important in both industrial applications and atmospheric chemistry.

Catalytic Oxidation of Alkylaromatics (e.g., using Porous Aromatic Frameworks)

Catalytic oxidation of alkylaromatics aims to selectively transform these compounds into more valuable products, such as α-ketones or aromatic acids. Porous Aromatic Frameworks (PAFs) have emerged as promising support materials for catalysts in these reactions due to their high specific surface area, low density, and high chemical and thermal stability acs.org.

For instance, Cu(II) and Fe(III) ions immobilized on sulfated PAF-30-SO3H carriers (Cu/PAF-30-SO3H and Fe/PAF-30-SO3H) have been successfully applied in the oxidation of various alkylaromatics, including this compound. These catalysts demonstrate high activity, achieving substrate conversions of up to 80% in 24 hours at 80 °C, and exhibit stability against metal leaching over multiple cycles acs.orgacs.org.

Other catalytic systems, such as mesoporous (Cr)MCM-41 molecular sieves, have also been investigated for the liquid-phase catalytic oxidation of alkylaromatics. These catalysts, in the presence of chlorobenzene (B131634) and tertiary butylhydroperoxide, show high substrate conversion and excellent product selectivity, attributed to the complete oxidation of chromium ions to hexavalent chromium within the mesoporous matrix iitm.ac.in. Metal-organic frameworks (MOFs), like Mn-MOF-74, have also shown superior catalytic activity and good ketone selectivity for the liquid-phase oxidation of alkylaromatics with molecular oxygen rsc.org.

Atmospheric Oxidation Mechanisms of Alkylbenzenes Initiated by Hydroxyl Radicals

The hydroxyl radical (•OH) is a highly reactive and short-lived species that plays a critical role in controlling the oxidizing capacity of the Earth's atmosphere, acting as a "detergent" by reacting with and decomposing many pollutants wikipedia.orgiiab.mersc.org. Atmospheric oxidation of alkylbenzenes, including this compound, is primarily initiated by reactions with hydroxyl radicals rsc.orgacs.org.

A significant pathway in the OH-initiated oxidation of alkylbenzenes involves the formation of bicyclic peroxy radicals (BPRs) as important intermediates. These BPRs can undergo unimolecular H-migration followed by O2-addition, a process known as autoxidation. These autoxidation steps lead to the formation of highly oxidized multifunctional compounds (HOMs), which contribute significantly to the formation of secondary organic aerosols (SOA) acs.orgnih.gov. Theoretical calculations suggest that intramolecular H-migration in BPRs of substituted benzenes can be fast enough to compete with bimolecular reactions under atmospheric conditions acs.orgnih.gov.

The reaction between hydroxyl radicals and aromatic compounds often proceeds indirectly via a prereaction complex. The formation and dynamics of this complex, including the transition state, have been characterized irb.hr.

OH Addition to Aromatic Ring and Subsequent Reactions

These OH-aromatic adducts are crucial intermediates that can undergo further reactions. They may either revert to the original VOC and the OH radical or react with atmospheric oxidants such as molecular oxygen (O2) or nitrogen dioxide (NO2) copernicus.org. While specific site-selectivity data for OH addition to this compound are less detailed in general literature compared to simpler aromatics like toluene, studies on toluene indicate that ortho-addition is often the most energetically favored pathway researchgate.netnih.gov. The atmospheric OH Rate Constant for this compound has been reported as 1.92 × 10⁻¹¹ cm³/molecule·sec guidechem.com.

Table 1: Atmospheric OH Rate Constant for this compound

| Compound | Reactant | Rate Constant (cm³/molecule·sec) | Temperature (K) | Reference |

| This compound | OH Radical | 1.92 × 10⁻¹¹ | Room Temperature | guidechem.com |

Formation of Bicyclic Peroxy Radicals and Alkoxy Radicals

Following the initial OH addition to the aromatic ring, the resulting OH-aromatic adduct can react with molecular oxygen (O2) to form peroxy radicals rice.edu. These peroxy radicals are known to undergo cyclization, leading to the formation of bicyclic radicals rice.edu. In the context of toluene oxidation, the formation of bridged bicyclic peroxy radicals (BPRs) is a significant outcome of the OH-initiated reaction nih.gov.

Research indicates that these bicyclic peroxy radicals are less stable than previously assumed and can rapidly lead to the formation of low-volatility products that contribute to secondary organic aerosol (SOA) formation nih.gov. Under conditions of low nitrogen oxides (NOx), the reactions between bicyclic peroxy radicals and other peroxy radicals are substantial contributors to SOA mass rice.edu. Subsequent reactions of the formed bicyclic oxy radicals often involve favored β-scission reactions, which result in the fragmentation of the ring structure and the production of smaller dicarbonyl compounds, such as glyoxal (B1671930) and methylglyoxal (B44143) rice.edu. The isomerization of bicyclic radicals into more stable epoxide radicals generally involves significantly higher energy barriers, making this pathway slower compared to the formation of bicyclic peroxy radicals via O2 addition nih.gov.

Nitration Reactions and Adduct Formation

Nitration of this compound, like other aromatic compounds, proceeds through an electrophilic aromatic substitution (EAS) mechanism cerritos.eduunacademy.com. This reaction involves the attack of an electrophilic species, specifically the nitronium ion (NO2+), on the electron-rich aromatic ring cerritos.eduunacademy.com. The nitronium ion is typically generated by the reaction of nitric acid with a strong acid, such as sulfuric acid, which acts as a catalyst and dehydrating agent cerritos.eduunacademy.com.

The presence of alkyl groups (methyl and ethyl) on the benzene ring of this compound activates the ring towards electrophilic attack and directs the incoming nitronium group to ortho and para positions relative to the activating groups cerritos.eduyoutube.com. The mechanism involves the formation of a resonance-stabilized sigma complex (or arenium ion) intermediate, followed by the deprotonation of this intermediate to restore aromaticity and yield the nitrated product unacademy.comyoutube.com. Furthermore, if an OH-aromatic adduct (formed from OH radical addition) reacts with NO2, it can also lead to the formation of nitroaromatic compounds rice.edu.

C(sp3)-H Functionalization and Bond Activation Studies

This compound serves as a crucial model compound for investigations into C(sp3)-H functionalization and bond activation due to its defined structure and relatively straightforward reactivity smolecule.comchemicalbook.comscientificlabs.co.ukbiomall.indv-expert.org. C(sp3)-H functionalization encompasses reactions that selectively modify the carbon-hydrogen bonds present in the alkyl side chains of the molecule smolecule.combiomall.in.

Current research explores various catalytic systems, including rhodium-based catalysts, for the activation of C-H bonds in this compound smolecule.com. The objective of these studies is to develop novel catalysts that enable more selective and efficient chemical transformations smolecule.com. For instance, asymmetric C(sp3)-H functionalization of unactivated alkylarenes, such as toluene derivatives, has been successfully demonstrated using chiral Brønsted base catalysts, leading to the formation of enantioenriched products researchgate.netacs.org. This highlights the potential for achieving high selectivity in the functionalization of this compound.

In pyrolysis studies, the decomposition of this compound at low pressures is primarily driven by the methyl-dissociation reaction from the ethyl group, whereas at atmospheric pressure, hydrogen abstraction reactions constitute the main consumption pathway researchgate.net. The presence of longer alkyl substituents, like the ethyl group in this compound, has been observed to facilitate the formation of cycloalkenes and other aromatic compounds during pyrolysis researchgate.net. Furthermore, studies focusing on the direct alkylation of toluene with ethane (B1197151) to produce ethyltoluene isomers are relevant to industrially significant non-oxidative activation processes for small alkane molecules researchgate.net.

Table 2: Key Reaction Pathways and Intermediates of this compound

| Reaction Type | Initiating Species | Primary Mechanism | Key Intermediates | Products/Outcomes | Relevant Citations |

| OH Addition to Aromatic Ring | Hydroxyl Radical (OH) | Electrophilic addition to π-system | Hydroxyalkylcyclohexadienyl radical (OH-adduct) | Reversion to parent molecule + OH; further reaction with O2 or NO2 | researchgate.net, copernicus.org, copernicus.org |

| Hydrogen Abstraction | Hydroxyl Radical (OH) | Abstraction of H from alkyl side chain | Alkyl radicals (e.g., benzylic radical) | Further reactions leading to various oxygenated or fragmented products | copernicus.org, copernicus.org, oup.com |

| Formation of Peroxy/Alkoxy Radicals | O2 (after OH addition) | Addition of O2 to OH-adduct; cyclization | Bicyclic peroxy radicals (BPRs), Bicyclic oxy radicals | Aerosol-forming low-volatility products; ring fragmentation products (e.g., glyoxal, methylglyoxal) | researchgate.net, rice.edu, nih.gov |

| Nitration | Nitronium Ion (NO2+) | Electrophilic Aromatic Substitution (EAS) | Sigma complex (arenium ion) | Nitrated this compound isomers (e.g., nitro-3-ethyltoluene) | cerritos.edu, unacademy.com |

| C(sp3)-H Functionalization | Various Catalysts | Selective modification of C-H bonds in alkyl chains | Organometallic intermediates, radical intermediates | Enantioenriched products; altered reactivity; formation of cycloalkenes/aromatics (in pyrolysis) | adelaide.edu.au, researchgate.net, copernicus.org |

Advanced Spectroscopic and Computational Analysis of 3 Ethyltoluene

Spectroscopic Characterization Techniques for 3-Ethyltoluene Research

Spectroscopic methods are indispensable tools for probing the molecular structure, dynamics, and composition of this compound.

Mass spectrometry plays a vital role in identifying and quantifying this compound and its related species. Synchrotron vacuum ultraviolet photoionization molecular-beam mass spectrometry (Synchrotron VUV-PI-MBMS) is a powerful technique utilized for the high-temperature pyrolysis studies of this compound. This method enables the quantification of concentrations and identification of chemical structures of various species across a broad temperature range (796 to 1383 K) and at different pressures (30 and 760 Torr). It has been instrumental in detecting and identifying significant C8 and C9 fuel-specific intermediates, which are crucial for understanding the primary decomposition of this compound and the isomerization of methylbenzyl and ethylbenzyl radicals. Synchrotron VUV-PI-MBMS also offers the advantage of isomer distinction and the probing of key reaction intermediates in combustion and catalysis research due to its tunable VUV light source.

Gas chromatography-mass spectrometry (GC-MS) is widely employed for the analysis of complex mixtures where this compound is present, such as in tyre pyrolysis oils and gasoline. This technique allows for the identification and quantification of this compound, often alongside other alkylbenzenes. For enhanced sensitivity, particularly for trace amounts, a selected ion monitoring (SIM) method can be developed in GC-MS. The identification of this compound in GC-MS can be based on its retention time, and its characteristic ion profiles (m/z = 77, 91, 105) are comparable to NIST library data.

Table 1: Top 5 Peaks from GC-MS (MS1, CI-B, Positive Ionization Mode) for this compound

| m/z | Relative Abundance (%) |

| 121 | 99.99 |

| 149 | 18.91 |

| 119 | 13.24 |

| 122 | 9.7 |

| 120 | 7.04 |

Molecular jet spectroscopy, specifically supersonic molecular jet laser spectroscopy using one-color two-photon ionization with time-of-flight mass detection (TOFMS), is a valuable technique for investigating the conformational behavior of this compound. Studies employing this method have revealed that the spectrum of this compound exhibits only a single origin. This observation strongly suggests a stable conformation where the β-carbon atom of the ethyl group is oriented perpendicular to the plane of the aromatic ring. This finding contrasts with analogous compounds like 1,3-diethylbenzene, which present two distinct origins corresponding to syn and anti conformations of the ethyl groups.

Furthermore, molecular jet spectroscopy allows for the characterization of the potential barrier to rotation of the methyl group attached to the aromatic ring. By treating the methyl group as a one-dimensional rigid rotor and fitting calculated energy levels to the observed spectral features, researchers can determine the size and shape of this potential barrier. For the meta isomer (this compound), the methyl group exhibits an increased barrier to rotation compared to the para isomer.

Infrared (IR) spectroscopy is a fundamental technique for elucidating the structural features of this compound by identifying its characteristic functional groups and vibrational modes. Various IR spectroscopic techniques, including Fourier Transform Infrared (FTIR), Attenuated Total Reflectance Infrared (ATR-IR), Near Infrared (Near IR), and Vapor Phase IR, have been applied to this compound.

FTIR spectroscopy provides detailed vibrational spectra, which serve as a "molecular fingerprint" for compound identification and comparison. ATR-FTIR is particularly advantageous for analyzing both solid and liquid samples with minimal or no sample preparation, making it suitable for real-time, in-situ monitoring of chemical reactions. This allows for the continuous tracking of starting materials, intermediates, products, and by-products, thereby providing insights into reaction kinetics and mechanisms. The depth of penetration of the IR beam in ATR is wavelength-dependent, which can "magnify" the absorbance of relatively weak IR bands, especially in the far-IR spectral region.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides comprehensive information regarding the molecular structure, atom connectivity, and the chemical environment of functional groups within a molecule. For this compound, 1H NMR spectroscopy is routinely used for structural assignment.

A typical 400 MHz 1H NMR spectrum of this compound in CDCl3 exhibits distinct chemical shifts corresponding to the different proton environments in the molecule. These include signals for the aromatic protons, the methylene (B1212753) protons of the ethyl group, the methyl protons of the toluene (B28343) moiety, and the terminal methyl protons of the ethyl group. The specific chemical shifts and coupling patterns provide definitive evidence for the compound's structure.

Table 2: Representative 1H NMR Chemical Shifts for this compound (400 MHz, CDCl3)

| Proton Assignment | Chemical Shift (ppm) |

| A (Aromatic) | 7.173 |

| B, C, D (Aromatic) | 7.01-6.99 |

| E (CH2 of ethyl group) | 2.609 |

| F (CH3 of toluene) | 2.329 |

| G (CH3 of ethyl group) | 1.225 |

Computational Chemistry and Modeling Approaches for this compound Systems

Computational chemistry provides theoretical frameworks and tools to model and predict the behavior of this compound at a molecular level, complementing experimental observations.

Quantum chemical calculations are essential for gaining a fundamental understanding of chemical reactions involving this compound, including the determination of molecular equilibrium geometries, reaction energetics, and the characterization of transition states. These calculations are crucial for developing predictive kinetic models for complex chemical processes, such as the high-temperature pyrolysis of this compound.

Studies employing quantum chemical calculations have elucidated the dominant decomposition pathways of this compound under varying conditions. For instance, at low pressures, the methyl-dissociated reaction from the ethyl group is found to be the primary decomposition route. In contrast, at atmospheric pressure, hydrogen abstraction reactions are the main consumption pathway for the fuel. These computational models can accurately predict experimental measurements and provide insights into the isomerization of radicals like methylbenzyl and ethylbenzyl.

Quantum chemical modeling is also instrumental in rationalizing complex molecular rearrangements, such as meta- to para-substituted aromatic rearrangements, and in explaining the observed decomposition rates of various radicals, including the meta-xylyl radical. The identification and characterization of transition states (TSs)—transient structures representing the highest energy point along a reaction pathway—are central to understanding reaction kinetics and mechanisms. While computationally intensive, quantum chemical methods are indispensable for locating these TSs. A true transition state is theoretically confirmed by having exactly one imaginary frequency in its vibrational analysis, which corresponds to the reaction coordinate. The accuracy of these calculations for reaction energetics and transition states can be further enhanced by employing advanced methodologies, such as BHandHLYP/6-311++G(d,p) for geometry optimization and frequency calculations, followed by coupled-cluster singles and doubles with perturbative triples [CCSD(T)] calculations.

Kinetic Modeling of Complex Reaction Systems (e.g., Pyrolysis, Atmospheric Oxidation)

The behavior of this compound in complex reaction systems, such as pyrolysis and atmospheric oxidation, is crucial for understanding its environmental fate and its role in combustion processes. Kinetic modeling plays a vital role in predicting its decomposition pathways and product formation.

Pyrolysis: Research into the high-temperature pyrolysis of this compound in a flow reactor has provided significant insights into its reaction kinetics. Experiments using synchrotron vacuum ultraviolet photoionization molecular-beam mass spectrometry (VUV-PI-MBMS) have allowed for the detection and quantification of specific species and intermediates across a temperature range of 796 to 1383 K at pressures of 30 and 760 Torr. researchgate.netresearchgate.net

A kinetic model developed for this compound pyrolysis indicates that the dominant decomposition pathway at low pressure is the methyl-dissociated reaction from the ethyl group. In contrast, at atmospheric pressure, hydrogen abstraction reactions primarily consume the fuel. researchgate.netresearchgate.net The study identified important C8 and C9 fuel-specific intermediates, including methylbenzyl and ethylbenzyl radicals, and their isomerization. researchgate.netresearchgate.net Comparisons with m-xylene (B151644) pyrolysis reveal that the m-methylbenzyl-generating channel in this compound enhances initial reaction reactivity. Furthermore, the presence of a longer ethyl substituent group in this compound facilitates the formation of cycloalkenes and aromatics. researchgate.net

Atmospheric Oxidation: In the atmosphere, the primary oxidative removal of volatile organic compounds (VOCs), including this compound, is largely initiated by reactions with hydroxyl (OH) radicals. whiterose.ac.uk Experimental methods have been developed to simultaneously study the reactions between multiple VOCs and OH radicals, allowing for the determination of reaction rate coefficients. whiterose.ac.ukcopernicus.org

For this compound, the atmospheric OH rate constant has been reported as 1.92 × 10^-11 cm³/molecule·sec. guidechem.com Studies have shown good agreement between experimental results and literature values for the reaction of various VOCs with OH. whiterose.ac.ukcopernicus.org However, this compound has been noted as a possible anomaly, with a 323 K rate coefficient almost double the 298 K literature measurement, highlighting the need for temperature-dependent rate coefficient data. whiterose.ac.uk

Table 1: Kinetic Parameters for this compound Reactions

| Reaction Type | Temperature Range (K) | Pressure (Torr) | Dominant Pathway (Low Pressure) | Dominant Pathway (Atmospheric Pressure) | OH Rate Constant (cm³/molecule·sec) | Reference |

| Pyrolysis | 796-1383 | 30 | Methyl-dissociated reaction | Hydrogen abstraction | N/A | researchgate.netresearchgate.net |

| Atmospheric Oxidation | 298 | N/A | N/A | N/A | 1.92 × 10^-11 | guidechem.com |

| Atmospheric Oxidation | 323 | N/A | N/A | N/A | ~2x 298K value | whiterose.ac.uk |

Molecular Dynamics Simulations and Conformational Studies

Molecular Dynamics (MD) simulations are powerful computational tools used to investigate the conformational landscape and dynamic behavior of molecules like this compound. These simulations provide insights into how molecules interact and adopt different shapes in various environments.

Studies employing supersonic molecular jet spectroscopy, coupled with time-of-flight mass detection, have been used to examine the stable conformations of ethyltoluenes, including this compound, when an ethyl group is substituted onto an aromatic ring. colostate.edu These experiments allow for the observation of individual stable conformations and the effects of substitution patterns (ortho, meta, and para) on transition energies and molecular conformations. colostate.edu For this compound, the observed spectroscopic features, such as doublets in the TOFMS, imply that the stable orientation of the ethyl group involves the β-carbon atom projecting perpendicular to the plane of the aromatic ring. colostate.edu

MD simulations have also been utilized to study the separation of ethyltoluene isomers, including this compound, by host molecules such as perethylated pillar wikidata.orgarenes. researchgate.netconnectedpapers.com These simulations can verify the stability and behavior of host-guest complexes and suggest that functionalized pillar wikidata.orgarenes can selectively separate meta and para isomers. researchgate.net Furthermore, MD simulations have been used to understand the interaction energetics of xylene isomers with α-cyclodextrin, providing insights into preferred conformations and selective recognition. pku.edu.cn While specific detailed MD simulation parameters for this compound were not extensively detailed in the search results, general MD simulation methodologies involve minimizing system energy, balancing with NVT and NPT ensembles, and performing simulations over nanosecond timescales (e.g., 50 ns) to analyze trajectories and obtain radial distribution functions (RDFs). rsc.org

Application of Machine Learning for Molecular Property Prediction in this compound Related Compounds

Machine learning (ML) is increasingly applied in chemical sciences to predict molecular properties, accelerating the discovery and development of new materials and processes. neurips.ccarxiv.org This approach is particularly valuable for compounds like this compound and its related structures, where experimental determination of properties can be time-consuming and resource-intensive. arxiv.org

ML models transform molecular structures into numerical representations, preserving essential chemical information. arxiv.org Various molecular embedding techniques, such as Mol2Vec and VICGAE, are used to capture structural and chemical features in high-dimensional vector spaces, leading to more accurate property predictions. arxiv.org

For molecular property prediction, semi-supervised ML models are being developed that leverage both labeled and unlabeled data, often in the form of SMILES strings (a text representation system for molecules). researchgate.netresearchgate.net These models can employ a two-stage approach involving pre-training and fine-tuning. researchgate.netresearchgate.net For example, the Masked Language Model, commonly used in natural language processing, can be applied during pre-training to learn molecular chemical space representations. researchgate.net This allows the pre-trained model to be generalized to different molecular property prediction tasks through fine-tuning. researchgate.net

The effectiveness of ML models for molecular property prediction depends on the quality of molecular representations, the choice of regression models, and careful data preprocessing. arxiv.org While many studies evaluate ML model performance on in-distribution data, assessing their robustness on out-of-distribution (OOD) data is crucial for real-world applications where molecules may be distant from training data. chemrxiv.org

Table 2: Machine Learning Approaches for Molecular Property Prediction

| Approach Type | Data Representation | Learning Strategy | Key Advantage | Application Context | Reference |

| Semi-supervised ML | SMILES strings | Pre-training & Fine-tuning | Leverages unlabeled data, generalizability | Drug discovery, chemical space representation | researchgate.netresearchgate.net |

| Deep Learning (GNN) | Molecular graphs | Graph Neural Networks | Captures graph structure, node/edge embedding | Toxicity prediction, protein interface prediction | researchgate.net |

| General ML | Molecular embeddings | Various regression models | Rapid screening, accelerates discovery | Physicochemical & biological properties | neurips.ccarxiv.orgchemrxiv.org |

Environmental Behavior and Biotransformation Pathways of 3 Ethyltoluene

Environmental Fate and Degradation Kinetics

The degradation kinetics of 3-ethyltoluene are characterized by its susceptibility to natural attenuation processes in aquatic environments and removal mechanisms in the atmosphere.

Table 1: Natural Attenuation Half-Lives of C9 Aromatics (including this compound) in Simulated Marine Conditions

| Compound Group | Degradation Kinetics | Half-Life (Optimal Conditions) | Primary Attenuation Mechanism |

| C9 Aromatics | Pseudo-first-order | 0.34 - 0.44 days | Abiotic processes, Volatilization researchgate.net |

Microorganisms play a crucial role in the biotransformation of this compound. The bacterium Pseudomonas putida (arvilla) mt-2 can utilize this compound as a growth substrate. nih.gov Another strain, Pseudomonas putida HS1, also degrades this compound through the oxidation of a methyl substituent, followed by reactions within the meta-fission pathway. nih.gov

Specific research indicates that cell extracts from P. putida mt-2 catalyze the meta fission of 3-ethylcatechol, an intermediate metabolite of this compound. nih.gov This process leads to the formation of 2-hydroxy-6-oxo-2,4-octadienoate, which is subsequently degraded to pyruvate (B1213749) via the hydrolytic branch of the meta fission pathway. nih.gov Furthermore, Pseudomonas ovalis, a recognized synonym for Pseudomonas putida, is involved in the formation of 3-ethylsalicylic acid from this compound. fishersci.canih.gov

Generally, the aerobic microbial degradation of aromatic hydrocarbons like this compound involves two primary enzymatic systems: monooxygenases and dioxygenases. Monooxygenases initiate the oxidation by attacking the methyl or ethyl groups attached to the aromatic ring, leading to the formation of corresponding substituted pyrocatechols or phenylglyoxal (B86788) derivatives through various oxidation steps. researchgate.net Dioxygenases, conversely, catalyze the direct rupture of the aromatic ring, forming 2-hydroxy-substituted compounds. researchgate.net

In broader environmental contexts, abiotic degradation pathways for organic contaminants can be differentiated from biological ones using techniques like compound-specific stable isotope analysis (CSIA). dtic.mil While specific details on the direct photolysis of this compound were not extensively detailed, for the broader class of BTEX (benzene, toluene (B28343), ethylbenzene (B125841), xylenes) compounds, direct photolysis in natural waters is generally not a significant degradation pathway. fortunejournals.com

In the atmosphere, this compound, as a volatile organic compound, is primarily removed through chemical reactions rather than physical deposition. The dominant removal mechanism for most VOCs in the troposphere is the reaction with the hydroxyl (OH·) radical. nsw.gov.aunih.gov This reaction initiates an oxidation sequence that breaks down the molecule. nih.gov

The atmospheric lifetime of this compound due to its reaction with the hydroxyl radical has been estimated.

Table 2: Atmospheric Lifetime of this compound

| Compound | Primary Atmospheric Removal Mechanism | Atmospheric Lifetime (due to OH reaction) |

| This compound | Reaction with Hydroxyl (OH·) radical nsw.gov.aunih.gov | 23 hours core.ac.uk |

While OH radical reactions are dominant, other atmospheric oxidants like ozone (O3) and nitrate (B79036) radicals (NO3) can also contribute to the removal of VOCs, especially for larger alkenes and during nighttime for biogenic hydrocarbons, respectively. core.ac.uk

Abiotic Degradation Mechanisms

Contribution to Atmospheric Chemistry

As a volatile organic compound, this compound plays a role in atmospheric chemistry, particularly as a precursor for the formation of secondary air pollutants.

Volatile organic compounds (VOCs), including this compound, are significant precursors to the formation of tropospheric ozone (O3) and secondary organic aerosols (SOAs) in the presence of solar radiation and nitrogen oxides (NOx). mdpi.comcopernicus.org

The formation of ozone involves a series of photochemical reactions. VOCs undergo degradation to produce peroxy radicals (HO2 and RO2). These radicals then react with and oxidize nitric oxide (NO) to nitrogen dioxide (NO2), which subsequently photolyzes to produce ground-level ozone. copernicus.org

This compound, being an aromatic hydrocarbon, is a known contributor to SOA formation. The atmospheric oxidation of VOCs leads to the creation of oxidation products with lower vapor pressure, which then condense onto existing particles or nucleate to form new particles, thus contributing to SOA. ubc.casci-hub.se Studies have indicated that aromatic compounds are a major class of SOA precursors. ubc.casci-hub.se Specifically, m-ethyltoluene (this compound) has shown a notable propensity to form secondary organic aerosols, with some research indicating its Secondary Organic Aerosol Potential (SOAP) to be higher than that of toluene, a widely recognized anthropogenic SOA precursor. sci-hub.se The formation of SOA is thought to be predominantly influenced by terpenes and aromatic compounds. sci-hub.se

Table 3: Role of this compound in Atmospheric Chemistry

| Atmospheric Process | Role of this compound (as a VOC) | Key Mechanisms/Outcomes |

| Ozone Formation | Precursor mdpi.comcopernicus.org | Photochemical reactions involving OH· radicals and NOx, leading to HO2/RO2 radical formation and subsequent NO oxidation to NO2 and O3. copernicus.org |

| SOA Formation | Precursor ubc.casci-hub.se | Atmospheric oxidation leading to low vapor pressure products that condense to form aerosols. Aromatic compounds, including this compound, are significant contributors. ubc.casci-hub.se |

Toxicological Research at the Mechanistic Level for 3 Ethyltoluene

Cellular and Molecular Responses to 3-Ethyltoluene Exposure

Exposure to this compound, either individually or in combination with its isomers, elicits a range of cellular and molecular responses in liver cell models, indicating its potential to disrupt normal hepatic function.

Direct exposure to this compound has been shown to affect cell survival and proliferation in liver cell models. In HepG2 and SK-Hep1 hepatocellular carcinoma (HCC) cell lines, this compound significantly decreased cell survival in a dose-dependent manner at higher concentrations (100 nM to 1 mM). While HepaRG cells showed a similar trend of decreased average cell survival, the effect was not always statistically significant. Furthermore, real-time proliferation analysis using live-cell imaging revealed that exposure of HepaRG cells to this compound at high concentrations (100 nM to 1 mM) decreased cell proliferation. Conversely, in HepG2 cells, exposure to this compound across a broader concentration range (1 nM to 10 µM) led to an increase in cell proliferation compared to untreated cells, suggesting cell line-specific responses.

Table 1: Impact of this compound on Cell Survival and Proliferation in Liver Cell Models

| Cell Line | Concentration Range | Effect on Cell Survival | Effect on Cell Proliferation (Real-Time) | Citation |

| HepaRG | 1 nM to 1 mM | Decreased (not significantly) | Decreased (at 100 nM to 1 mM) | |

| HepG2 | 100 nM to 1 mM | Significantly decreased | Increased (at 1 nM to 10 µM) | |

| SK-Hep1 | Not specified | Significantly decreased | Not specified |

This compound, along with its isomers, has been observed to induce the production of reactive oxygen species (ROS) in liver cells. Specifically, concentrations ranging from 50 nM to 250 nM of ethyltoluenes, including this compound, were found to increase ROS production in HepaRG, HepG2, and SK-Hep1 cells. This suggests that oxidative stress may be a key component of the cellular response to this compound exposure. ROS are highly reactive chemicals, including species like superoxide (B77818) anion (O₂•−) and hydrogen peroxide (H₂O₂), which are naturally formed in cells, primarily through the mitochondrial respiratory chain. While low levels of ROS are vital for cellular signaling, excessive production can lead to oxidative damage to biomacromolecules and induce cell death.

Ethyltoluenes, including this compound, induce inflammatory gene expression in liver cells. Studies have shown that exposure to this compound can upregulate the expression of various inflammatory genes such as Catalase (CAT), Superoxide Dismutase 1 (SOD1), Chemokine (C-X-C motif) Ligand 8 (CXCL8), Interleukin-1 beta (IL1B), Heme Oxygenase 1 (HMOX1), N-acetyltransferase 1 (NAT1), and Signal Transducer and Activator of Transcription 3 (STAT3). Furthermore, this compound and 4-Ethyltoluene (B166476) have been reported to reduce pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) expression in HepaRG cells, while in HCC HepG2 cells, this compound, along with 2-Ethyltoluene and 4-Ethyltoluene, increased TNF-α expression. This indicates a complex and cell-type-dependent modulation of inflammatory signaling by this compound.

Table 2: Modulation of Inflammatory Gene Expression by this compound in Liver Cell Models

| Gene/Cytokine | HepaRG Cells | HepG2 Cells | SK-Hep1 Cells | Citation |

| CAT | Induced | Induced | Induced | |

| SOD1 | Induced | Induced | Induced | |

| CXCL8 | Induced | Induced | Induced | |

| IL1B | Induced | Induced | Induced | |

| HMOX1 | Induced | Induced | Induced | |

| NAT1 | Induced | Induced | Induced | |

| STAT3 | Induced | Induced | Induced | |

| TNF-α | Reduced | Increased | Not specified |

This compound has been shown to dysregulate the expression of metabolic enzymes, particularly members of the Cytochrome P450 (CYP) superfamily, which are critical for xenobiotic and endogenous compound metabolism, primarily in the liver. Exposure to this compound significantly increased the expression of several CYP genes. In HepaRG cells, this included CYP2-D6, CYP2-E1, CYP3-A4, CYP3-B4, and Vascular Endothelial Growth Factor A (VEGFA) genes. In HepG2 cells, this compound upregulated CYP1-A1, CYP2-D6, and VEGFA genes. These findings indicate that this compound modulates drug metabolic gene expression in liver cells, which could have implications for the metabolism of other compounds and the generation of potentially toxic metabolites.

Table 3: Dysregulation of Metabolic Enzyme Gene Expression by this compound

| Gene | HepaRG Cells | HepG2 Cells | Citation |

| CYP1-A1 | Not specified | Increased | |

| CYP2-D6 | Increased | Increased | |

| CYP2-E1 | Increased | Not specified | |

| CYP3-A4 | Increased | Not specified | |

| CYP3-B4 | Increased | Not specified | |

| VEGFA | Increased | Increased |

This compound has been implicated in modulating cell fibrosis markers and extracellular matrix (ECM) remodeling in liver cell models. Acute exposure to this compound, either alone or in combination with 2-Ethyltoluene and 4-Ethyltoluene, upregulated the expression of cell fibrosis markers. In HepaRG cells, this included Aspartate Aminotransferase (AST), Fibroblast Growth Factor 23 (FGF-23), Cytokeratin 7 (Cyt-7), Transforming Growth Factor-beta (TGF-β), and Tissue Inhibitor of Metalloproteinases 2 (TIMP2). In HepG2 cells, this compound exposure increased the expression of Cyt-7, p21 (a cell cycle inhibitor associated with liver fibrosis), TIMP2, and Matrix Metalloproteinase-2 (MMP2). These findings suggest that this compound targets liver cells and may contribute to the dysregulation of liver function and an increased risk of liver diseases characterized by fibrosis.

Table 4: Alterations in Cell Fibrosis Markers by this compound

| Fibrosis Marker | HepaRG Cells | HepG2 Cells | Citation |

| AST | Increased | Not specified | |

| FGF-23 | Increased | Not specified | |

| Cyt-7 | Increased | Increased | |

| p21 | Not specified | Increased | |

| TGF-β | Increased | Not specified | |

| TIMP2 | Increased | Increased | |

| MMP2 | Not specified | Increased |

Advanced Research Applications and Future Directions for 3 Ethyltoluene Studies

3-Ethyltoluene as a Precursor in Advanced Chemical Synthesis (Research Context)

This compound, an aromatic hydrocarbon, serves as a significant precursor in various advanced chemical synthesis processes, attracting research interest for its potential in creating valuable industrial products. google.com One of the primary applications of this compound is in the production of vinyl toluene (B28343), an important monomer used in the manufacturing of polymers. google.com The isomeric composition of the resulting vinyl toluene is directly dependent on the isomer distribution of the this compound precursor. google.com Consequently, research has focused on controlling the ethylation of toluene to produce a high yield of the meta-isomer of ethyltoluene, which is crucial for producing polymerization-grade vinyl toluene. google.com

Catalytic studies have explored the use of various catalysts, such as ZSM-5 zeolites, to selectively produce this compound from the ethylation of toluene. google.com By carefully controlling reaction conditions like temperature and space velocity, researchers aim to maximize the meta-isomer content while minimizing the ortho-isomer, which can act as a chain stopper during polymerization. google.com This selective synthesis is a key area of investigation, as it directly impacts the quality and performance of the final polymer products.

Beyond vinyl toluene, this compound is also a component in the broader category of C9 alkylbenzenes, which are used in the production of various industrial products like polystyrenes, rubber, dyes, and petrochemicals. nih.gov Its role as a chemical intermediate extends to the synthesis of specialty chemicals and as a component in fuel additives. ontosight.ai The pyrolysis of this compound is another area of research, with studies examining its decomposition behavior to understand the formation of various chemical intermediates. researchgate.net

Development of Analytical Methodologies for this compound Detection and Quantification in Complex Mixtures (Research Focus)

The accurate detection and quantification of this compound in complex mixtures is a critical aspect of environmental monitoring, industrial process control, and research. perlan.com.plnih.govcanada.cacore.ac.uk Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a widely employed technique for the analysis of volatile organic compounds (VOCs) like this compound. nih.govcore.ac.ukasianpubs.org

Researchers have developed and optimized GC-based methods to achieve high-resolution separation of this compound from its isomers (2-ethyltoluene and 4-ethyltoluene) and other aromatic hydrocarbons. perlan.com.pl However, complete baseline separation of this compound and 4-ethyltoluene (B166476) can be challenging and they are often reported as a combined total. perlan.com.pl To enhance precision and reliability in quantification, techniques like retention time locking (RTL) are utilized, which helps in accurate peak identification and reduces errors. perlan.com.pl

For analyzing this compound in specific matrices like cigarette smoke or air samples, various sampling techniques have been developed. nih.govcanada.ca Solid-phase microextraction (SPME) is a solvent-free method used for extracting this compound from the gas phase, offering advantages in sample preparation and minimizing handling. nih.gov The use of isotopically labeled internal standards in conjunction with SPME and GC-MS allows for precise quantification. nih.gov In the analysis of air, active sampling onto sorbent tubes followed by thermal desorption and GC analysis is a common approach. canada.caepa.gov

The following table provides an overview of analytical techniques used for this compound:

| Analytical Technique | Sample Matrix | Key Features | Reference |

| Gas Chromatography (GC) with Mass Spectrometry (GC-MS) | Paint Thinner, Tyre Pyrolysis Oil | Confirms presence and quantifies concentration of volatile organic compounds. | core.ac.ukasianpubs.org |

| GC with Flame Ionization Detection (FID) | Air | Used for quantification of total volatile organic compounds (TVOC). | canada.ca |

| Solid-Phase Microextraction (SPME) with GC-MS | Cigarette Smoke | Solvent-free extraction, suitable for gas-phase analysis. | nih.gov |

| Retention Time Locking (RTL) GC | Aromatic Solvents | Improves precision and reliability of peak identification. | perlan.com.pl |

Emerging Research Areas and Unexplored Mechanistic Questions

Current research is expanding to new frontiers, investigating the role and behavior of this compound in various systems and processes. researchgate.netowlstonemedical.combham.ac.uk One emerging area is the study of its atmospheric oxidation mechanisms. bham.ac.ukresearchgate.net The reaction of this compound with hydroxyl (OH) radicals in the atmosphere is a key process that contributes to the formation of secondary organic aerosols and ozone. aaqr.org While general oxidation pathways for aromatic hydrocarbons are known, the specific branching ratios and product yields for the oxidation of this compound are still being refined. bham.ac.uk Unexplored mechanistic questions remain regarding the detailed pathways of its atmospheric degradation and the formation of specific intermediate and final products. bham.ac.uk

Another area of growing interest is the pyrolysis of this compound. researchgate.net Understanding its thermal decomposition is crucial for modeling combustion processes and for understanding the formation of complex hydrocarbon mixtures at high temperatures. researchgate.net Research in this area aims to elucidate the reaction kinetics and the formation of fuel-specific intermediates. researchgate.net

The biodegradation of this compound is also a significant research topic. nih.govnih.goviu.edu Studies have shown that certain strains of bacteria, such as Pseudomonas putida, can degrade this compound. nih.govnih.gov The catabolic pathways and the enzymes involved in this degradation are subjects of ongoing investigation. nih.gov Understanding these microbial processes is vital for developing bioremediation strategies for sites contaminated with petroleum hydrocarbons. iu.edu

Interdisciplinary Research Integrating this compound Studies with Environmental and Biological Systems

The study of this compound is increasingly becoming an interdisciplinary endeavor, integrating chemistry with environmental science, biology, and toxicology. nih.govnumberanalytics.comjournal.fityndall.ac.uk This approach is essential for a comprehensive understanding of its lifecycle, from its industrial production and use to its environmental fate and biological effects. nih.govontosight.ai

In environmental science, research focuses on the distribution and transport of this compound as a volatile organic compound (VOC) in various environmental compartments, including air, water, and soil. ontosight.aiaaqr.orgwitpress.comresearchgate.net Studies investigate its sources, such as industrial emissions and vehicular exhaust, and its role in atmospheric chemistry, particularly in the formation of ground-level ozone and particulate matter. aaqr.orgcore.ac.uk The development of models to predict its environmental behavior relies on data from both laboratory experiments and field measurements. core.ac.ukoieau.fr

From a biological perspective, research explores the interactions of this compound with living organisms. nih.govowlstonemedical.comresearcher.life Studies have investigated its presence in exhaled breath as a potential biomarker for exposure or disease. owlstonemedical.comnih.gov For instance, this compound has been identified as a VOC in mouse breath associated with specific gut bacteria. owlstonemedical.com Furthermore, toxicological studies examine the effects of this compound on cellular systems. Recent research has shown that isomers of ethyltoluene can impact cell survival, proliferation, and induce inflammatory responses in liver cell models. nih.govresearcher.life

The integration of these different fields allows for a more holistic assessment of the potential impacts of this compound. numberanalytics.comuniv-rennes.fr For example, understanding its chemical properties and environmental fate is crucial for interpreting its biological effects and for developing strategies to mitigate potential risks. nih.govontosight.ai

Q & A

Q. Q1. What are the most reliable analytical methods for detecting and quantifying 3-Ethyltoluene in environmental samples?

Methodological Answer : Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for detecting this compound due to its volatility and aromatic structure. Key parameters include:

- Column selection : Polar capillary columns (e.g., DB-WAX) for isomer separation .

- Detection limits : Reported as low as 1.9 µg/m³ in air samples using thermal desorption-GC-MS .

- Quantification : Internal standards (e.g., deuterated analogs) reduce matrix effects .

| Compound | Detection Limit (µg/m³) | Mean Concentration (µg/m³) | Uncertainty (%) |

|---|---|---|---|

| This compound | <2.2* | 8.8 (indoor air) | 0.25 |

| Values from indoor air surveys . |

Q. Q2. How can researchers ensure the purity of synthesized this compound for experimental use?

Methodological Answer :

- Synthesis validation : Confirm identity via NMR (¹H and ¹³C) and FT-IR spectroscopy. For example, ¹H NMR peaks at δ 1.2–1.4 ppm (ethyl group) and δ 6.8–7.2 ppm (aromatic protons) .

- Chromatographic purity : Use GC with flame ionization detection (FID) and >99% purity thresholds .

- Reference standards : Cross-check against certified solutions (e.g., 100 mg/L in methanol) .

Advanced Research Questions

Q. Q3. What experimental designs are optimal for studying the neurotoxic potential of this compound in in vitro models?

Methodological Answer :

- Dose-response studies : Use NOAEC (No Observed Adverse Effect Concentration) values derived from workplace exposure data (e.g., 285 mg/m³ for mixed hydrocarbons containing 15.1% this compound) .

- Cell models : Primary neuronal cultures or SH-SY5Y cells exposed to this compound at 10–100 µM for 24–72 hours. Measure oxidative stress markers (e.g., ROS, glutathione depletion) .

- Controls : Include toluene and xylene analogs to isolate ethyl-substitution effects .

Q. Q4. How can researchers resolve contradictions in reported environmental concentrations of this compound across studies?

Methodological Answer :

- Source analysis : Differentiate between industrial vs. consumer product emissions (e.g., adhesives, paints) using principal component analysis (PCA) .

- Temporal variability : Conduct longitudinal sampling to account for seasonal volatility changes .

- Meta-analysis : Normalize data by analytical method (e.g., GC-MS vs. PID sensors) and reporting thresholds (e.g., "<2.2 µg/m³" vs. quantified values) .

| Study | Reported Concentration (µg/m³) | Method | Key Limitation |

|---|---|---|---|

| A (2016) | 8.8 (indoor) | GC-MS | Limited spatial sampling |

| B (2022) | <2.4 (outdoor) | PID | Higher detection limit |

Q. Q5. What strategies are effective for differentiating this compound from its structural isomers (2- and 4-Ethyltoluene) in complex mixtures?

Methodological Answer :

- Chromatographic separation : Optimize GC temperature ramps (e.g., 40°C to 200°C at 5°C/min) to resolve retention time differences .

- Mass spectral analysis : Use fragment ion ratios (e.g., m/z 105 vs. 91 for ethyltoluene isomers) .

- Synthetic controls : Prepare isomer-specific standards to validate peak assignments .

| Isomer | Relative Abundance (%) | Key Fragment Ions (m/z) |

|---|---|---|

| This compound | 15.1 | 105, 91, 77 |

| 2-Ethyltoluene | 5.44 | 105, 91, 119 |

| Data from hydrocarbon mixture analysis . |

Methodological Guidelines

- Data reporting : Adhere to journal standards (e.g., Beilstein Journal guidelines for experimental reproducibility) .

- Conflict resolution : Apply qualitative contradiction analysis frameworks (e.g., identifying principal vs. secondary contradictions in data variability) .